molecular formula C11H13FN2O3 B1322675 N,N-diethyl-4-fluoro-3-nitrobenzamide CAS No. 474018-94-5

N,N-diethyl-4-fluoro-3-nitrobenzamide

Cat. No.: B1322675
CAS No.: 474018-94-5
M. Wt: 240.23 g/mol
InChI Key: MRVFZPHNDANYPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-4-fluoro-3-nitrobenzamide: is an organic compound with the molecular formula C11H13FN2O3 and a molecular weight of 240.23 g/mol . It is characterized by the presence of a fluorine atom and a nitro group attached to a benzamide core, along with two ethyl groups attached to the nitrogen atom. This compound is typically found in the form of a white to yellow powder or crystals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-4-fluoro-3-nitrobenzamide typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N,N-diethyl-4-fluoro-3-nitrobenzamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable for studying substitution and reduction reactions .

Biology and Medicine: In biological research, this compound can be used to study the effects of nitro and fluoro substituents on biological activity. It may also serve as a precursor for the synthesis of potential pharmaceutical agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for creating functionalized materials with specific properties .

Mechanism of Action

The mechanism of action of N,N-diethyl-4-fluoro-3-nitrobenzamide is primarily determined by its functional groups. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The fluorine atom can influence the compound’s reactivity and binding affinity to molecular targets. The diethylamide moiety can enhance the compound’s lipophilicity, affecting its distribution and interaction with biological membranes .

Comparison with Similar Compounds

Properties

IUPAC Name

N,N-diethyl-4-fluoro-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O3/c1-3-13(4-2)11(15)8-5-6-9(12)10(7-8)14(16)17/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVFZPHNDANYPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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